

# Long-Term Efficacy and Safety Data (up to 72 weeks)

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Danicopan

CAS No.: 1903768-17-1

Cat. No.: S524982

[Get Quote](#)

The following table summarizes the key long-term findings from the ALPHA clinical trial regarding **danicopan's** efficacy and safety [1] [2]:

| Aspect                       | Findings from the ALPHA Trial                                                                                                                                                                                 |
|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design                 | Phase 3, randomized, double-blind, placebo-controlled trial with a 12-week double-blind period, a 12-week open-label period, and a 2-year Long-Term Extension (LTE). 86 participants were randomized [1] [2]. |
| Sustained Efficacy           | Improvements in hemoglobin levels, transfusion avoidance, and fatigue scores observed at Week 12 were <b>maintained up to Week 72</b> [1] [3].                                                                |
| Breakthrough Hemolysis (BTH) | The breakthrough hemolysis rate was <b>6 events per 100 patient-years</b> [1] [2].                                                                                                                            |
| Safety Profile               | <b>No new safety signals</b> were identified during long-term treatment. The most common adverse reaction ( $\geq 10\%$ ) was headache [1] [4].                                                               |
| Discontinuation Rate         | 5% of patients discontinued danicopan due to an adverse reaction. Events leading to discontinuation included increased bilirubin with pancreatitis, and increased hepatic enzymes [4].                        |

| Aspect                     | Findings from the ALPHA Trial                                                                                              |
|----------------------------|----------------------------------------------------------------------------------------------------------------------------|
| Liver and Lipid Monitoring | Recommendations include assessing liver enzymes before and during treatment, and monitoring serum lipids periodically [4]. |

## Detailed Experimental Protocol of the ALPHA Trial

For researchers, the methodology of the pivotal trial is detailed below:

- **Clinical Trial Identifier:** NCT04469465 [1] [2].
- **Objective:** To investigate the efficacy and safety of **danicopan** as an add-on treatment to ravulizumab or eculizumab in patients with PNH and clinically significant Extravascular Hemolysis (cs-EVH) [1] [2].
- **Patient Population:** Adults with PNH and cs-EVH (defined as hemoglobin  $\leq 9.5$  g/dL and absolute reticulocyte count  $\geq 120 \times 10^9/L$ ) who had been receiving a stable dose of ravulizumab or eculizumab for at least 6 months [1] [2].
- **Study Design:**
  - **Treatment Period 1 (TP1 - 12 weeks):** Participants were randomized (2:1) to receive either **danicopan** (150 mg three times daily) or a placebo, in addition to their background C5 inhibitor therapy [1] [2].
  - **Treatment Period 2 (TP2 - 12 weeks):** All participants, including those previously on placebo, received open-label **danicopan** [2] [4].
  - **Long-Term Extension (LTE - up to 2 years):** Participants could continue receiving **danicopan**, with 80 of the original 86 participants entering this phase [1] [2].
- **Key Endpoints:**
  - **Primary Efficacy Endpoint:** Change from baseline in hemoglobin level at Week 12 [2] [4].
  - **Secondary Endpoints:** Included proportion of participants with a  $\geq 2$  g/dL Hb increase (in the absence of transfusion), transfusion avoidance, change in absolute reticulocyte count (ARC), and change in FACIT-Fatigue score [2] [4].
- **Statistical Analysis:** Secondary efficacy endpoints were analyzed in all randomized participants who received at least one dose of the study treatment (Full Analysis Set) [2].

## Mechanism of Action and Signaling Pathway

**Danicopan**'s therapeutic action involves targeted inhibition of the complement system's alternative pathway.

The diagram below illustrates this mechanism.



Click to download full resolution via product page

This diagram illustrates the complementary inhibition strategy: **danicopan** acts upstream to control C3 convertase formation and EVH, while C5 inhibitors act downstream to prevent MAC formation and IVH [5].

## Conclusion for Drug Development Professionals

The long-term data from the ALPHA trial robustly validate **danicopan's** profile:

- **Favorable Benefit-Risk Profile:** The data support a positive benefit-risk profile for long-term use, with sustained efficacy in managing cs-EVH and a predictable, manageable safety spectrum [1] [2] [3].
- **Addressing a Therapeutic Gap:** **Danicopan** fulfills a specific need for the 10-20% of PNH patients on C5 inhibitors who continue to experience significant anemia due to EVH, offering a targeted oral adjunct therapy [5].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Long-term efficacy and safety of danicopan as add-on ... [pubmed.ncbi.nlm.nih.gov]
2. Long-term efficacy and safety of danicopan as add-on ... [pmc.ncbi.nlm.nih.gov]
3. Addition of Danicopan to Ravulizumab or Eculizumab ... [hematologyadvisor.com]
4. Efficacy & Safety | VOYDEYA™ (danicopan) [voydeyahcp.com]
5. Danicopan's FDA approval: a breakthrough in the treatment... [journals.lww.com]

To cite this document: Smolecule. [Long-Term Efficacy and Safety Data (up to 72 weeks)]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524982#danicopan-long-term-safety-profile-validation>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)